
3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The 1,2,3-triazole ring is known to have various biological activities and is used in many areas of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of a base like K2CO3 and different organic azides . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a dihedral angle between the planes of the nicotino-yloxy fragment and triazole ring . The exact molecular structure of this specific compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.3±0.1 g/cm3, boiling point of 376.7±15.0 °C at 760 mmHg, and a flash point of 185.0±26.8 °C . The exact physical and chemical properties of this specific compound are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Research includes the synthesis of bis-Schiff base compounds related to 3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) and their structural characterization using X-ray crystallography. The quantum chemical investigation of these compounds was also performed (Xie et al., 2008).
- Crystal Structure of Derivatives : Other studies focused on determining the crystal structure of derivatives of this compound, further contributing to our understanding of its chemical characteristics (Manolov & Maichle-Moessmer, 2012).
Antibacterial Activities
- Action Against Staphylococcus aureus : Several biscoumarin derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activities against drug-sensitive and methicillin-resistant Staphylococcus aureus. The study highlights the potential of these derivatives in antibacterial applications (Li et al., 2015).
Synthesis Techniques
- Microwave-assisted Synthesis : Efficient synthesis techniques, such as microwave-assisted reactions, have been explored for the production of arylmethylene bis(4-hydroxy-2H-chromen-2-ones), showcasing advancements in synthetic methodologies for this class of compounds (Qi et al., 2014).
Physico-Chemical Properties
- Exploration of Physico-Chemical Properties : Research has been conducted to understand the physico-chemical properties of similar compounds, which can offer insights into their potential applications in various fields (Elenkova et al., 2014).
Antioxidant Properties
- Antioxidant Properties Study : The antioxidant properties of new 4-hydroxy bis-coumarins, which are structurally related to the target compound, have been studied. This research contributes to understanding the potential of these compounds in mitigating oxidative stress (Kancheva et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-phenyltriazol-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O6/c31-24-16-10-4-6-12-19(16)35-26(33)22(24)21(18-14-30(29-28-18)15-8-2-1-3-9-15)23-25(32)17-11-5-7-13-20(17)36-27(23)34/h1-14,21,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVYJJZFWKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

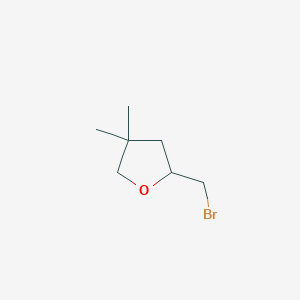
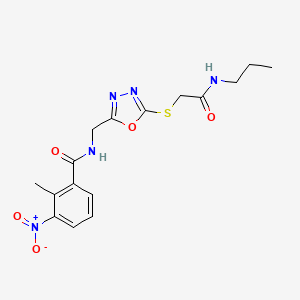
![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)
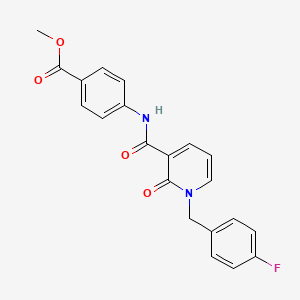
![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)
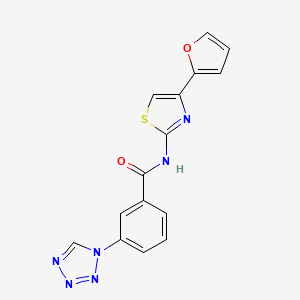


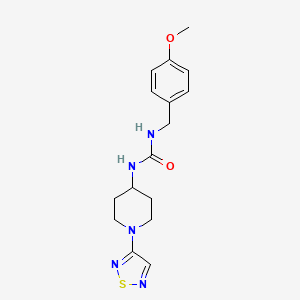
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
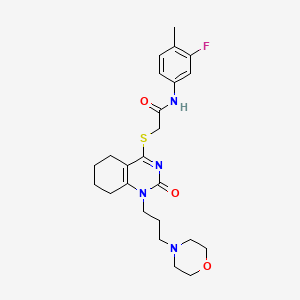
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)